molecular formula C18H13ClN4O2 B5967181 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile

6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile

Cat. No. B5967181
M. Wt: 352.8 g/mol
InChI Key: LRIWLWRNNOCYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile, also known as Clioquinol, is a synthetic compound that has been extensively used in scientific research due to its broad range of biological activities. This compound has been widely studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases.

Mechanism of Action

The mechanism of action of 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile is not fully understood. However, it is believed that 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile exerts its biological effects by chelating metal ions, such as copper and zinc. 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been shown to inhibit the activity of various enzymes that require metal ions for their function. In addition, 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been shown to disrupt the formation of protein aggregates and to induce autophagy, a process that degrades damaged proteins and organelles.
Biochemical and Physiological Effects:
6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been shown to have various biochemical and physiological effects. In Alzheimer's disease, 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been shown to reduce amyloid-beta levels and to improve cognitive function in animal models. In cancer, 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models. 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has also been shown to have antibacterial and antifungal activities, although the mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a broad range of biological activities and can be used to study various diseases. However, there are also limitations to the use of 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile in lab experiments. 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been shown to have toxic effects at high concentrations, and its mechanism of action is not fully understood. In addition, the use of 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile in animal studies may not accurately reflect its effects in humans.

Future Directions

There are several future directions for the study of 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases. Another direction is to elucidate its mechanism of action and to identify its molecular targets. In addition, the development of novel 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile can be synthesized by reacting 2-chloro-4-hydroxyaniline with 2,3'-bipyridine-5-carbonitrile in the presence of sodium hydroxide and copper powder. The resulting product is then treated with ammonia to obtain 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile. This synthesis method has been modified and optimized to improve the yield and purity of the compound.

Scientific Research Applications

6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been widely studied for its potential therapeutic applications in various diseases. One of the most extensively studied applications of 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile is in Alzheimer's disease. 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a critical role in the pathogenesis of Alzheimer's disease. In addition, 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has been shown to have antitumor activity and to inhibit the growth of various cancer cells. 6-amino-4-(2-chloro-4-hydroxyphenyl)-6'-methoxy-2,3'-bipyridine-5-carbonitrile has also been studied for its potential antibacterial and antifungal activities.

properties

IUPAC Name

2-amino-4-(2-chloro-4-hydroxyphenyl)-6-(6-methoxypyridin-3-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-25-17-5-2-10(9-22-17)16-7-13(14(8-20)18(21)23-16)12-4-3-11(24)6-15(12)19/h2-7,9,24H,1H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIWLWRNNOCYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)O)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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